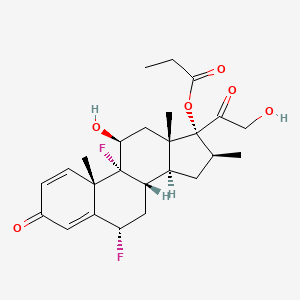

Diflorasone 17-propionate

Übersicht

Beschreibung

Diflorasone 17-propionate: is a synthetic fluorinated corticosteroid used primarily as a topical anti-inflammatory agent. It is effective in treating various inflammatory skin conditions, such as dermatitis, eczema, and psoriasis, by reducing redness, itching, and swelling .

Wirkmechanismus

Target of Action

Diflorasone 17-propionate primarily targets phospholipase A2 inhibitory proteins, collectively known as lipocortins . These proteins play a crucial role in controlling the biosynthesis of potent mediators of inflammation .

Mode of Action

The compound interacts with its targets by inducing the production of lipocortins . This induction leads to the inhibition of the release of arachidonic acid, a common precursor of prostaglandins and leukotrienes, which are potent mediators of inflammation .

Biochemical Pathways

The affected biochemical pathway involves the release of arachidonic acid from membrane phospholipids by phospholipase A2 . By inhibiting this process, this compound controls the biosynthesis of inflammatory mediators .

Pharmacokinetics

Once absorbed through the skin, this compound is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . .

Result of Action

The molecular and cellular effects of this compound’s action include anti-inflammatory, antipruritic, and vasoconstrictive properties . It is used to treat the symptoms of various inflammatory skin conditions that cause erythema, pruritus, and discomfort .

Biochemische Analyse

Biochemical Properties

Diflorasone 17-propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomoleculesThese proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid, from membrane phospholipids . This inhibition reduces inflammation and other symptoms associated with inflammatory skin conditions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s anti-inflammatory activity is achieved through the suppression of inflammatory cytokines and the inhibition of immune cell infiltration into the affected tissues . Additionally, this compound can cause thinning of the skin and suppression of the adrenal cortex when absorbed in significant amounts .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This regulation leads to the production of anti-inflammatory proteins and the suppression of pro-inflammatory genes . The compound also inhibits the activity of phospholipase A2, reducing the release of arachidonic acid and subsequent production of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be stable under normal conditions, but its potency can decrease with prolonged exposure to light and heat . Long-term use of this compound can lead to skin atrophy and other adverse effects, such as suppression of the hypothalamic-pituitary-adrenal (HPA) axis . These effects highlight the importance of limiting the duration of treatment to minimize potential side effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and other symptoms of dermatological conditions without causing significant adverse effects . At high doses, this compound can cause systemic toxicity, including suppression of the adrenal cortex and thinning of the skin . These findings underscore the need for careful dosage management to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. Once absorbed through the skin, the compound undergoes hepatic metabolism, where it is converted into inactive metabolites . These metabolites are then excreted primarily through the kidneys. The involvement of cytochrome P450 enzymes in the metabolism of this compound highlights the potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion. The compound binds to plasma proteins, which facilitates its distribution to various tissues . Once in the target tissues, this compound exerts its effects by interacting with glucocorticoid receptors. The compound’s ability to bind to plasma proteins and its lipophilic nature contribute to its effective distribution within the body .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression . The compound’s subcellular localization is crucial for its anti-inflammatory activity, as it allows for the modulation of specific target genes involved in the inflammatory response .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diflorasone 17-propionate involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, hydroxylation, and esterification. The reaction conditions typically involve the use of fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and hydroxylating agents, such as osmium tetroxide. The final step involves esterification with propionic anhydride to form the 17-propionate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Diflorasone 17-propionate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids under specific conditions.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Diflorasone 17-propionate has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its effects on cellular processes and inflammation pathways.

Medicine: Investigated for its therapeutic potential in treating various inflammatory and autoimmune conditions.

Industry: Used in the formulation of topical creams and ointments for dermatological applications .

Vergleich Mit ähnlichen Verbindungen

- Betamethasone dipropionate

- Clobetasol propionate

- Halobetasol propionate

Comparison: Diflorasone 17-propionate is unique due to its specific fluorination pattern and the presence of the 17-propionate ester, which enhances its potency and stability. Compared to other corticosteroids, it has a higher anti-inflammatory activity and is less likely to cause systemic side effects when used topically .

Eigenschaften

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F2O6/c1-5-21(32)33-25(20(31)12-28)13(2)8-15-16-10-18(26)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,28,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOAFNCDIHMEJL-LICBFIPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924726-89-6 | |

| Record name | Diflorasone 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924726896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIFLORASONE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y9VQL8GAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

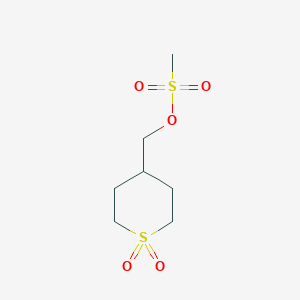

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to monitor for the presence of diflorasone 17-propionate in halobetasol propionate and salicylic acid ointments?

A1: While the research article does not explicitly state the reason for including this compound in the method, it is listed as a potential impurity. [] This suggests that its presence, even in trace amounts, could impact the safety, efficacy, or stability of the ointment formulation. Monitoring for such impurities is crucial for ensuring the quality and regulatory compliance of pharmaceutical products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)

![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)

![6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433820.png)

![[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B1433825.png)

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)